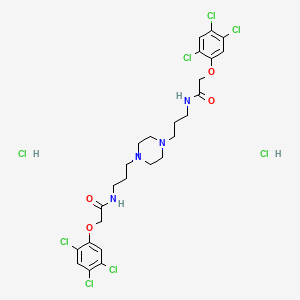
1,3-Benzenediamine, 4,4'-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and azo groups. It is often used in the synthesis of dyes, pigments, and other chemical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) typically involves the diazotization of 4-methyl-1,3-phenylenediamine followed by coupling with 1,3-benzenediamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) involves its interaction with molecular targets through its azo groups and aromatic rings. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenediamine, 4-methyl-: A simpler analog with fewer azo groups.
4,4’-Diaminodiphenylmethane: Another compound with similar structural features but different functional groups.
Uniqueness
1,3-Benzenediamine, 4,4’-((4-methyl-1,3-phenylene)bis(azo))bis(6-methyl-, acetate) is unique due to its multiple azo groups and complex aromatic structure, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
55772-47-9 |
|---|---|
Fórmula molecular |
C29H40N8O8 |
Peso molecular |
628.7 g/mol |
Nombre IUPAC |
acetic acid;4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C21H24N8.4C2H4O2/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;4*1-2(3)4/h4-10H,22-25H2,1-3H3;4*1H3,(H,3,4) |
Clave InChI |
FHTYZLJLLRARLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


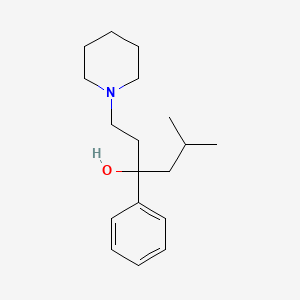
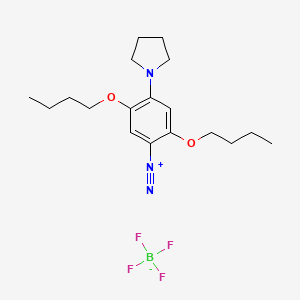
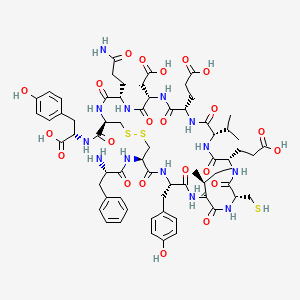
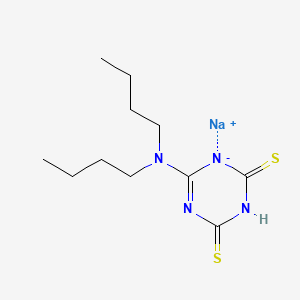
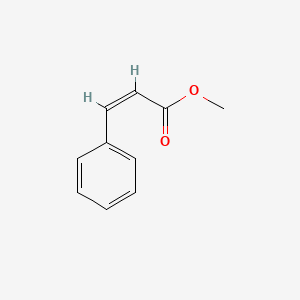
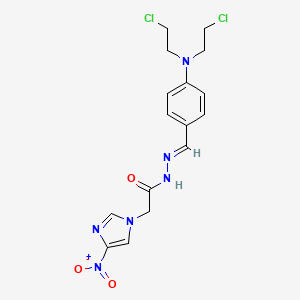
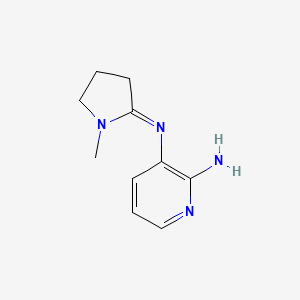
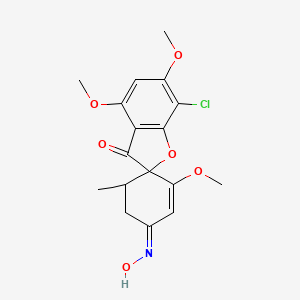

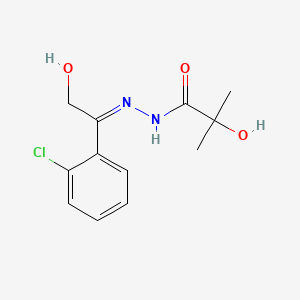
![3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride](/img/structure/B12765374.png)
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12765383.png)

